molecular formula C33H30O7 B11928795 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid

4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid

Cat. No.: B11928795
M. Wt: 538.6 g/mol
InChI Key: MHJMFSDAZPIAHV-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid is a tricarboxylic aromatic compound known for its unique structure and properties. This compound is often used in the synthesis of low molecular weight semiconductors, dendritic polymers, metal-organic frameworks (MOFs), and porous coordination polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps :

    Starting Material: 1,3,5-tris(4-methylphenyl)benzene.

    Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water bath at 170°C for 24 hours.

    Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly alkaline pH.

    Acidification: The solution is then acidified with hydrochloric acid (HCl) to precipitate the product.

    Filtration and Drying: The solid product is filtered and dried under vacuum to obtain the final compound with a yield of approximately 76%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized aromatic compounds, while reduction can yield alcohols or other reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse effects. For example, in MOFs, the compound acts as a tritopic bridging ligand, facilitating gas storage, separation, and catalysis .

Properties

Molecular Formula

C33H30O7

Molecular Weight

538.6 g/mol

IUPAC Name

4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid

InChI

InChI=1S/C33H30O7/c1-2-3-4-5-18-40-30-28(22-8-14-25(15-9-22)32(36)37)19-27(21-6-12-24(13-7-21)31(34)35)20-29(30)23-10-16-26(17-11-23)33(38)39/h6-17,19-20H,2-5,18H2,1H3,(H,34,35)(H,36,37)(H,38,39)

InChI Key

MHJMFSDAZPIAHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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